molecular formula C15H23BrO B14643359 [(9-Bromononyl)oxy]benzene CAS No. 52176-62-2

[(9-Bromononyl)oxy]benzene

Katalognummer: B14643359
CAS-Nummer: 52176-62-2
Molekulargewicht: 299.25 g/mol
InChI-Schlüssel: TWCGNLQMKQKUHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(9-Bromononyl)oxy]benzene is an organic compound with the molecular formula C15H23BrO It consists of a benzene ring substituted with a (9-bromononyl)oxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

[(9-Bromononyl)oxy]benzene can be synthesized through the reaction of 9-bromononanol with phenol in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether linkage between the bromononyl group and the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

[(9-Bromononyl)oxy]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromononyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of nonylbenzene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Formation of nonylphenol derivatives.

    Oxidation Reactions: Formation of benzoic acid derivatives.

    Reduction Reactions: Formation of nonylbenzene derivatives.

Wissenschaftliche Forschungsanwendungen

[(9-Bromononyl)oxy]benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological systems and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(9-Bromononyl)oxy]benzene involves its interaction with various molecular targets and pathways. The bromine atom in the bromononyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution reactions. These interactions can lead to the formation of various products with different biological and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(9-Bromononyl)oxy]benzene: Unique due to the presence of the (9-bromononyl)oxy group.

    Nonylbenzene: Lacks the bromine atom, resulting in different reactivity and applications.

    Bromobenzene: Contains a bromine atom directly attached to the benzene ring, leading to different chemical behavior.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the (9-bromononyl)oxy group allows for a variety of chemical transformations and applications that are not possible with simpler benzene derivatives.

Eigenschaften

CAS-Nummer

52176-62-2

Molekularformel

C15H23BrO

Molekulargewicht

299.25 g/mol

IUPAC-Name

9-bromononoxybenzene

InChI

InChI=1S/C15H23BrO/c16-13-9-4-2-1-3-5-10-14-17-15-11-7-6-8-12-15/h6-8,11-12H,1-5,9-10,13-14H2

InChI-Schlüssel

TWCGNLQMKQKUHU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCCCCCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.